molecular formula C9H8N2O5 B1329523 3-Acetamido-5-nitrobenzoic acid CAS No. 5464-58-4

3-Acetamido-5-nitrobenzoic acid

Cat. No. B1329523
CAS RN: 5464-58-4
M. Wt: 224.17 g/mol
InChI Key: PXAFGNQRBIXGLM-UHFFFAOYSA-N
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Description

3-Acetamido-5-nitrobenzoic acid is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry. It is structurally related to other compounds that have been synthesized and analyzed for their molecular and crystal structures, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid and 2-acetamidobenzoic acid .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and processes. For instance, derivatives of benzofuran, which share a similar acetamino group, were synthesized through cyclo-dehydration of nitrophenoxy butanones and subsequent reactions like reduction and acetylation . Although the exact synthesis route for 3-acetamido-5-nitrobenzoic acid is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-acetamido-5-nitrobenzoic acid has been characterized using X-ray diffraction. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid is stabilized by intermolecular hydrogen bonding, and the dihedral angles of its substituent groups have been precisely measured . This suggests that 3-acetamido-5-nitrobenzoic acid may also exhibit a planar structure with specific dihedral angles contributing to its stability.

Chemical Reactions Analysis

The chemical reactivity of nitro and acetamino groups has been explored in various studies. Nitro derivatives of acetamidobenzyl acetate demonstrate different conformations and intramolecular interactions, which could be indicative of the reactivity of the nitro group in 3-acetamido-5-nitrobenzoic acid . The presence of these functional groups suggests that the compound could undergo reactions such as reduction of the nitro group or acetylation of the amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetamido-5-nitrobenzoic acid can be inferred from related compounds. For instance, the crystal structure of 2-acetamidobenzoic acid, which shares the acetamido substituent, indicates that non-hydrogen atoms lie in a plane, and the structure is stabilized by hydrogen bonds . This implies that 3-acetamido-5-nitrobenzoic acid may have similar stabilizing interactions and could exhibit planarity in its structure. The presence of nitro and acetamido groups also suggests that the compound would have distinct spectroscopic and reactivity characteristics.

Scientific Research Applications

Synthesis and Characterization

3-Acetamido-5-nitrobenzoic acid is involved in the synthesis and characterization of various chemical compounds. For example, it has been used in the synthesis of isomeric benzoylnitrobenzoate esters, which were further processed to yield acetamidorhodamines with defined spectroscopic properties (Corrie & Craik, 1994). Additionally, it has been utilized in the synthesis of mustard derivatives that alkylate DNA exclusively in the minor groove (Prakash et al., 1991).

Catalytic Antibody Technology

This compound has played a role in catalytic antibody technology, where it was used to explore medium effects on the rate of an enzyme-catalyzed reaction (Lewis et al., 1991).

Material Science and Nanotechnology

In the field of material science and nanotechnology, 3-Acetamido-5-nitrobenzoic acid has been used as a structure-directing agent in the synthesis of WO3 nanoplates, which exhibit significant gas sensitivity and photoluminescence properties (Su et al., 2010).

Biological and Medical Research

While the focus on drug usage and side effects is excluded as per the requirements, it is noteworthy that 3-Acetamido-5-nitrobenzoic acid has been applied in various biological contexts. For instance, it has been involved in studies related to amino sugars and their N-acyl derivatives (Yamamoto et al., 1965).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-Acetamido-5-nitrobenzoic acid . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Future research directions could involve further exploration of the potential biological activities of 3-Acetamido-5-nitrobenzoic acid. For instance, molecular docking studies could be conducted with various proteins to predict potential interactions . Additionally, the compound could be analyzed using various spectroscopic techniques and density functional theory (DFT) to gain further insights into its structural and electronic characteristics .

properties

IUPAC Name

3-acetamido-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-7-2-6(9(13)14)3-8(4-7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAFGNQRBIXGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203070
Record name 3-Acetamido-5-nitrobenzoic acid
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Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-5-nitrobenzoic acid

CAS RN

5464-58-4
Record name 3-(Acetylamino)-5-nitrobenzoic acid
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Record name 3-Acetamido-5-nitrobenzoic acid
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Record name 5464-58-4
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Record name 3-Acetamido-5-nitrobenzoic acid
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Record name 3-acetamido-5-nitrobenzoic acid
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Record name 3-ACETAMIDO-5-NITROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
O Ghisalba, J NÜESCH - The Journal of Antibiotics, 1981 - jstage.jst.go.jp
… 3-Acetamido-5-nitrobenzoic acid (69 g) were obtained as a dull yellow powder (mp 283~284C; TLC pure: Rf 0.86, UV-254/366 nm). 3-Acetamido-5-nitrobenzoic acid (68 g, 0.304 moles…
Number of citations: 108 www.jstage.jst.go.jp
AS Prakash, KK Valu, LP Wakelin… - Anti-cancer drug …, 1991 - europepmc.org
… , bis-N,N'-[3-(N-(2-chloroethyl)-N-ethyl)amino-5- [N,N-dimethylamino)methyl)aminophenyl]-1,4-benzenedicarboxamide has been synthesized from 3-acetamido-5-nitrobenzoic acid in a …
Number of citations: 31 europepmc.org
AA Larsen, C Moore, J Sprague, B Cloke… - Journal of the …, 1956 - ACS Publications
Method A. Formylation Using Excess Dimethylformamide.—Seventy-seven grams (0.5 mole) of phosphorusoxy-chloride was added dropwise xvith stirring and cooling to 146 g.(2moles) …
Number of citations: 61 pubs.acs.org
WA Denny - researchgate.net
… , bis-N,N'-[3-(N-(2-chloroethyl)-N-ethyl)amino-5((N,N-dimethylamino)methyl)aminophenyl]-1,4-benzenedicarboxamide has been synthesized from 3-acetamido-5-nitrobenzoic acid in a …
Number of citations: 2 www.researchgate.net
HG Bray, WV Thorpe, PB Wood - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… acetic anhydride gave 3-acetamido-5-nitrobenzoic acid, which … 3-acetamido-5nitrobenzoic acid. Treatment with NaNO2 and … by reduction of 3-acetamido-5-nitrobenzoic acid consisted of …
Number of citations: 19 www.ncbi.nlm.nih.gov
AL Staley - 1990 - search.proquest.com
… Acetylation with acetic anhydride gave 3-acetamido-5-nitrobenzoic acid (71a, 81% yield), which after reduction with ferrous sulfate-ammonia yielded 3-acetamido-5-aminobenzoic acid (…
Number of citations: 6 search.proquest.com

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